Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the trifluoromethylation of indoles using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Industry: It is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-1H-pyrazole-6-carboxylate
- Methyl 5-(trifluoromethyl)-1H-benzimidazole-6-carboxylate
Uniqueness
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is unique due to its indole core, which is known for its wide range of biological activities. The trifluoromethyl group further enhances its properties, making it more stable and lipophilic compared to similar compounds .
Biological Activity
Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves several chemical transformations, typically starting from readily available indole derivatives. The trifluoromethyl group is introduced to enhance the compound's biological properties, particularly its potency and selectivity against various biological targets.
Antiviral Activity
Recent studies have indicated that indole derivatives, including this compound, exhibit promising antiviral properties. For instance, compounds with indole cores have been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication. The binding interactions of these compounds with the integrase enzyme suggest potential mechanisms for their antiviral effects, such as chelation with metal ions in the active site and π–π stacking interactions with viral DNA .
Anticancer Properties
This compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines through mechanisms such as methuosis—a form of cell death characterized by the formation of cytoplasmic vacuoles. The introduction of the trifluoromethyl group significantly enhances the cytotoxicity of indole derivatives, as evidenced by a notable increase in growth inhibition rates against cancer cells .
Case Studies
- Integrase Inhibition : A study reported that an indole derivative similar to this compound exhibited an IC50 value of 3.11 μM against HIV-1 integrase. This suggests that modifications at the 5-position can lead to improved binding and inhibitory effects on viral replication .
- Cytotoxicity in Cancer Cells : Another investigation found that compounds with a trifluoromethyl substitution showed increased growth inhibition in a panel of 60 human cancer cell lines. The GI50 values were significantly lower than those for non-trifluoromethylated analogs, indicating enhanced efficacy .
Table 1: Biological Activity Summary
Compound | Target | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HIV-1 Integrase | 3.11 | Metal ion chelation |
Similar Indole Derivative | Cancer Cell Lines | <0.1 | Induction of methuosis |
Trifluoromethyl Indole | Various Cancer Types | <10 | Cytotoxicity through vacuolization |
Properties
Molecular Formula |
C11H8F3NO2 |
---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-9-6(2-3-15-9)4-8(7)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
ANNJADHTLPCPEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)C(F)(F)F |
Origin of Product |
United States |
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